1-(4-Chloro-2-fluorophenyl)-2-phenoxyethanamine;hydrochloride
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Overview
Description
1-(4-Chloro-2-fluorophenyl)-2-phenoxyethanamine;hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Chloro-2-fluorophenyl)-2-phenoxyethanamine;hydrochloride involves several steps. One common method includes the reaction of 4-chloro-2-fluoroaniline with phenoxyacetyl chloride under basic conditions to form the intermediate amide. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
1-(4-Chloro-2-fluorophenyl)-2-phenoxyethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride to yield the corresponding alcohols.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-2-phenoxyethanamine;hydrochloride involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
1-(4-Chloro-2-fluorophenyl)-2-phenoxyethanamine;hydrochloride can be compared with similar compounds such as:
2-(4-Chloro-2-fluorophenyl)-2-phenoxyethanamine: Similar structure but lacks the hydrochloride salt form.
4-Chloro-2-fluoroaniline: A precursor in the synthesis of the target compound.
Phenoxyacetyl chloride: Another precursor used in the synthesis.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and stability due to the presence of both chloro and fluoro substituents.
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-2-phenoxyethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO.ClH/c15-10-6-7-12(13(16)8-10)14(17)9-18-11-4-2-1-3-5-11;/h1-8,14H,9,17H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZQDLPGMAFSJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(C2=C(C=C(C=C2)Cl)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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